Ac-DEVD-AMC

Description

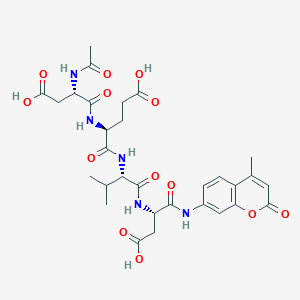

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-RNVDEAKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-DEVD-AMC Substrate Specificity for Caspases: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC), its specificity for various caspases, and its application in apoptosis research.

Introduction

This compound is a synthetic tetrapeptide substrate widely used for the detection of caspase activity, particularly the executioner caspases-3 and -7. The substrate's sequence, DEVD, is based on the cleavage site of a key cellular substrate, poly (ADP-ribose) polymerase (PARP), which is cleaved by caspase-3 during apoptosis. Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable fluorescent signal. This property makes this compound an invaluable tool for quantifying caspase activity in cell lysates and purified enzyme preparations.

Data Presentation: Quantitative Analysis of this compound Specificity

The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While this compound is predominantly used for assaying caspase-3 and caspase-7 activity, it can be cleaved by other caspases, albeit with different efficiencies. The following table summarizes the available quantitative data for the interaction of this compound with various human caspases.

| Caspase | Preferred Recognition Sequence | Km (µM) of this compound | kcat (s⁻¹) of this compound | kcat/Km (M⁻¹s⁻¹) of this compound |

| Caspase-1 | YVAD/WEHD | Substrate | Data not available | Data not available |

| Caspase-3 | DEVD | 9.7 - 10[1][2] | Data not available | Data not available |

| Caspase-4 | LEVD | Substrate | Data not available | Data not available |

| Caspase-7 | DEVD | 11[2] | Data not available | Data not available |

| Caspase-8 | IETD/LETD | Substrate | Data not available | Data not available |

| Caspase-9 | LEHD | Not a substrate[3] | Not applicable | Not applicable |

Signaling Pathways

The activation of caspases is a central event in apoptosis and occurs through two main pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.

Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Both caspase-8 and caspase-9 can then cleave and activate caspase-3 and -7.

Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on caspase-3/7 activation.

Experimental Protocols

In Vitro Caspase Activity Assay Using this compound

This protocol describes the measurement of caspase activity in cell lysates using this compound.

Materials:

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT (add fresh).

-

This compound Substrate: 10 mM stock solution in DMSO.

-

Purified active caspase or cell lysate.

-

96-well black microplate.

-

Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Prepare Cell Lysates:

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

-

Add 20-50 µg of cell lysate to the appropriate wells.

-

Include a blank well containing Assay Buffer and cell lysate from non-induced cells.

-

Prepare a substrate solution by diluting the this compound stock to a final concentration of 50 µM in Assay Buffer.

-

-

Measurement:

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1-2 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The rate of the reaction is the slope of the linear portion of the curve.

-

Caspase activity can be expressed as the change in fluorescence units per minute per microgram of protein.

-

Experimental Workflow for Caspase Activity Assay

The following diagram illustrates the general workflow for a caspase activity assay using a fluorogenic substrate like this compound.

References

The Ac-DEVD-AMC Caspase-3 Assay: A Technical Guide to Quantifying Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Ac-DEVD-AMC caspase-3 assay, a cornerstone technique for the quantitative measurement of apoptosis. This document details the core principles of the assay, from the underlying enzymatic reaction to the intricacies of cellular signaling pathways that activate caspase-3. Furthermore, it offers a consolidated, step-by-step experimental protocol and presents key quantitative data to aid in experimental design and data interpretation.

Core Principles of the this compound Assay

The this compound assay is a highly sensitive and specific fluorometric method to detect the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. The principle of the assay is centered around a synthetic fluorogenic substrate, this compound, which mimics the natural cleavage site of one of caspase-3's primary targets, PARP (Poly (ADP-ribose) polymerase).[1][2]

The substrate is composed of a four-amino-acid peptide, DEVD (Asp-Glu-Val-Asp), which is recognized by active caspase-3.[1][2] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the this compound substrate is non-fluorescent or weakly fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the AMC fluorophore is liberated.[1][2] The free AMC, when excited by light at a wavelength of approximately 340-380 nm, emits a strong fluorescent signal at around 440-460 nm.[1][3][4] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample, allowing for the quantification of apoptotic activity.[1][3]

Because caspase-7 also recognizes the DEVD sequence, this assay can also detect caspase-7 activity.[3][5]

The Apoptotic Signaling Pathway to Caspase-3 Activation

Caspase-3 exists as an inactive zymogen, procaspase-3, in healthy cells. Its activation is a critical, irreversible step in the apoptotic process, triggered by two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Experimental Protocol for the this compound Caspase-3 Assay

This protocol provides a generalized procedure for measuring caspase-3 activity in cell lysates using the this compound substrate. Optimization may be required depending on the cell type and experimental conditions.

Reagents and Materials

-

Cells: Adherent or suspension cells, treated with apoptotic stimuli and appropriate controls.

-

Phosphate-Buffered Saline (PBS): Cold, sterile.

-

Cell Lysis Buffer: (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate). Store at 4°C.

-

Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT). Prepare fresh before use.

-

This compound Substrate: Stock solution in DMSO (e.g., 1 mg/mL or 10 mM). Store at -20°C, protected from light.[1]

-

Caspase-3 Inhibitor (optional): Ac-DEVD-CHO for specificity control. Stock solution in DMSO.[6]

-

AMC Standard (optional): For generating a standard curve to quantify the amount of released AMC.

-

Instrumentation: Fluorescence microplate reader or spectrofluorometer with excitation at ~380 nm and emission at ~460 nm.

-

Microplates: Black, 96-well plates suitable for fluorescence measurements.

Experimental Workflow

Detailed Methodologies

-

Cell Preparation:

-

Induce apoptosis in your experimental cell population using the desired method (e.g., treatment with staurosporine, TNF-α, or other cytotoxic agents). Include a non-treated or vehicle-treated control group.

-

For adherent cells, wash with cold PBS and then lyse them directly in the culture dish. For suspension cells, pellet them by centrifugation, wash with cold PBS, and then resuspend in lysis buffer.[1]

-

A typical cell concentration for lysis is 2-10 million cells/ml.[1]

-

-

Lysate Preparation:

-

Incubate the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate contains the active caspases.

-

-

Assay Setup:

-

In a black 96-well microplate, add a specific amount of cell lysate to each well. The optimal amount should be determined empirically but typically ranges from 10-100 µl.[1]

-

Prepare a master mix of the reaction buffer containing the this compound substrate. A final substrate concentration of 20 µM is commonly used.[1] For example, for each reaction in a 1 ml final volume, you would add the appropriate amount of lysate to the reaction buffer and then add the substrate.

-

(Optional) Set up negative control wells containing lysis buffer only, and wells with lysate from non-apoptotic cells. For specificity, you can also include wells with lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor like Ac-DEVD-CHO.[6]

-

-

Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (from wells with lysis buffer and substrate only) from all experimental readings.

-

The caspase-3 activity can be expressed as relative fluorescence units (RFU) or as a fold change in fluorescence compared to the control (non-apoptotic) cells.

-

Quantitative Data and Interpretation

The this compound assay provides quantitative data that can be used to compare the levels of apoptosis between different experimental conditions. Below are tables summarizing key kinetic parameters and representative experimental data.

Table 1: Kinetic Parameters for Ac-DEVD Substrates and Inhibitors

| Compound | Parameter | Value | Enzyme | Notes |

| This compound | Km | 10 µM | Caspase-3 | The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax.[1] |

| Ac-DEVD-CHO | Ki | 0.23 nM | Caspase-3 | The inhibition constant (Ki) reflects the potency of the inhibitor. |

| Ac-DEVD-CHO | Ki | 1.6 nM | Caspase-7 | This inhibitor is also potent against caspase-7. |

Table 2: Representative Caspase-3 Assay Data

| Cell Line | Treatment | Incubation Time | Fold Increase in Fluorescence (vs. Control) | Reference |

| Jurkat | 10 µM Camptothecin | 4 hours | ~3-5 fold | [7] |

| HeLa | 1 µM Staurosporine | 5 hours | ~4-6 fold | [3] |

| NIH/3T3 | 5 µM Staurosporine | 5 hours | ~5-7 fold | [3] |

| B16F10 | 8 µM Staurosporine | 24 hours | 2.8-fold |

Note: The exact fold increase can vary significantly depending on the cell type, the apoptosis-inducing agent, and the specific assay conditions.

Conclusion

The this compound caspase-3 assay is a robust and widely used method for the quantification of apoptosis. Its reliance on a specific enzymatic cleavage of a fluorogenic substrate provides a sensitive and quantitative readout of executioner caspase activity. A thorough understanding of the assay's principles, the underlying biological pathways, and a carefully optimized experimental protocol are essential for obtaining reliable and reproducible data in apoptosis research and drug development.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. This compound Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Measuring Caspase-3/7 Activity: A Technical Guide to the Ac-DEVD-AMC Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and methodologies for measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis, using the fluorogenic substrate Ac-DEVD-AMC. This assay is a cornerstone in apoptosis research and is widely employed in drug discovery and toxicology studies to assess the efficacy of therapeutic agents and to investigate cellular responses to various stimuli.

Core Principle: Fluorogenic Detection of Caspase Activity

The this compound assay relies on a synthetic tetrapeptide, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (this compound), designed to mimic the natural cleavage site of a key caspase-3 substrate, poly (ADP-ribose) polymerase (PARP).[1] The core of this substrate is the amino acid sequence DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3 and its close homolog, caspase-7.[2][3]

The tetrapeptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the this compound substrate is non-fluorescent. However, upon cleavage by an active caspase-3 or -7 enzyme between the aspartic acid (D) and AMC residues, the AMC fluorophore is liberated.[4][5] The free AMC molecule is highly fluorescent and can be detected using a spectrofluorometer. The intensity of the fluorescence emitted is directly proportional to the amount of active caspase-3/7 in the sample, thus providing a quantitative measure of enzyme activity.[5]

Quantitative Parameters for this compound Assay

For accurate and reproducible results, it is crucial to be aware of the key quantitative parameters of the this compound assay. These parameters guide the setup of the experiment and the interpretation of the results.

| Parameter | Value | Species/Enzyme | Notes |

| Excitation Wavelength | 340-380 nm | Free AMC | The optimal excitation wavelength can vary slightly depending on the instrument.[5][6][7][8][9][10] |

| Emission Wavelength | 440-460 nm | Free AMC | A fluorescence spectrophotometer is used to measure the emission.[5][6][7][8][9][10] |

| Michaelis Constant (Km) | ~10 µM | Human Caspase-3 | This value represents the substrate concentration at which the reaction rate is half of the maximum.[1] |

| Recommended Substrate Concentration | 10-50 µM | In vitro assays | Using a concentration above the Km ensures that the reaction rate is proportional to the enzyme concentration.[11][12] |

| AMC Standard Curve Concentration Range | 100 nM - 5 µM | Free AMC | A standard curve is essential for converting relative fluorescence units (RFU) to the absolute amount of cleaved substrate.[13] |

Detailed Experimental Protocol

This protocol provides a generalized procedure for measuring caspase-3/7 activity in cell lysates using this compound. It is important to optimize certain steps, such as cell number and lysate concentration, for your specific experimental conditions.

Reagent Preparation

-

Lysis Buffer (1X): 10 mM Tris-HCl (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, 10 mM NaF, 10 mM Sodium Pyrophosphate. Store at 4°C.

-

Protease Assay Buffer (1X): 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT. Prepare fresh before use by adding DTT to the buffer.[13]

-

This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in sterile DMSO.[11][13] Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

AMC Standard Stock Solution (10 mM): Reconstitute lyophilized 7-amino-4-methylcoumarin in DMSO.[13] Store at -20°C, protected from light.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at a density of 0.5 - 2 x 10^5 cells/well in a 96-well plate.[10]

-

Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated cells as a negative control.

-

-

Cell Lysis:

-

For adherent cells, aspirate the media and wash the cells once with ice-cold PBS.

-

For suspension cells, centrifuge the plate to pellet the cells and then wash with ice-cold PBS.

-

Add 30-50 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.[5]

-

The resulting cell lysate can be used immediately or stored at -80°C for future use.

-

-

Caspase Activity Assay:

-

Prepare the Reaction Mix by diluting the this compound stock solution to a final concentration of 50 µM in Protease Assay Buffer.[11]

-

In a black, flat-bottom 96-well plate, add 50 µL of cell lysate to each well.

-

Add 50 µL of the Reaction Mix to each well containing cell lysate.

-

Optional: For inhibitor studies, pre-incubate the lysate with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, before adding the substrate.[14]

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13]

-

-

Data Analysis (AMC Standard Curve):

-

Prepare a series of dilutions of the AMC standard stock solution in Protease Assay Buffer (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM).[13]

-

Measure the fluorescence of the standards alongside the experimental samples.

-

Plot the fluorescence intensity (RFU) against the known AMC concentrations to generate a standard curve.

-

Use the linear equation from the standard curve to convert the RFU values of your samples to the concentration of AMC produced, which reflects the caspase activity.

-

Visualizing the Molecular and Experimental Pathways

To better understand the context of the this compound assay, the following diagrams illustrate the relevant biological signaling pathway and the experimental workflow.

Figure 1. The intrinsic and extrinsic apoptosis pathways converge on the activation of executioner caspases-3 and -7.

Figure 2. Experimental workflow for the measurement of caspase-3/7 activity using this compound.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Caspase-7: a protease involved in apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. abeomics.com [abeomics.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bdbiosciences.com [bdbiosciences.com]

An In-Depth Technical Guide to the Core Principles of Fluorometric Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorometric enzyme assays, a highly sensitive and widely used technique in biological research and drug discovery. We will delve into the theoretical underpinnings, practical applications, data analysis, and experimental design of these assays.

Core Principles of Fluorometric Enzyme Assays

Fluorometric enzyme assays are biochemical procedures that measure the activity of an enzyme by detecting changes in fluorescence.[1] Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In the context of enzyme assays, a fluorogenic substrate is used, which is a molecule that is initially non-fluorescent or weakly fluorescent. Upon enzymatic conversion to a product, a highly fluorescent molecule is generated.[2] The rate of the increase in fluorescence is directly proportional to the enzyme's activity.

The key advantages of fluorometric assays include their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[2][3] These assays can be significantly more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[4]

There are several formats for fluorometric enzyme assays:

-

Direct Assays: The simplest format, where the enzyme directly converts a non-fluorescent substrate into a fluorescent product.

-

Coupled Assays: The product of the primary enzymatic reaction is a substrate for a second enzyme, which in turn produces a fluorescent product. This is useful when the primary enzyme's activity is not directly linked to a change in fluorescence.

-

Quenched (FRET) Assays: These assays utilize Förster Resonance Energy Transfer (FRET). The substrate contains a fluorophore and a quencher molecule in close proximity. In this state, the fluorophore's emission is suppressed. Enzymatic cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.[5]

Data Presentation: Quantitative Analysis

A crucial aspect of fluorometric enzyme assays is the accurate quantification of enzyme activity. This typically involves creating a standard curve with a known concentration of the fluorescent product to convert the relative fluorescence units (RFU) into molar concentrations.[6][7][8] From this, key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined.

Below are tables summarizing typical quantitative data obtained from various fluorometric enzyme assays.

Table 1: Standard Curve for Fluorescein

This table illustrates a typical standard curve used to correlate fluorescence intensity with the concentration of the fluorescent product, in this case, fluorescein.

| Fluorescein Concentration (nM) | Relative Fluorescence Units (RFU) (n=3) | Standard Deviation | %CV |

| 0 | 116.67 | 0.80 | 0.7 |

| 0.05 | 123.29 | 0.99 | 0.8 |

| 0.1 | 131.21 | 0.38 | 0.3 |

| 0.25 | 155.95 | 0.62 | 0.4 |

| 0.5 | 196.84 | 0.33 | 0.2 |

| 1.0 | 274.67 | 1.23 | 0.4 |

| 5 | 901.25 | 1.90 | 0.2 |

| 10 | 1699.35 | 3.65 | 0.2 |

| 25 | 4087.39 | 15.74 | 0.4 |

| 100 | 23394.95 | 33.14 | 0.1 |

| 500 | 113476.45 | 190.03 | 0.2 |

| 1000 | 221854.98 | 507.98 | 0.2 |

| 2500 | 534489.98 | 1459.92 | 0.3 |

Data adapted from DeNovix Technical Note 179.[6]

Table 2: Kinetic Parameters for Matrix Metalloproteinase-12 (MMP-12)

This table presents the Michaelis-Menten kinetic constants for MMP-12, determined using a fluorometric assay with a FRET-based substrate.

| Parameter | Value |

| k_cat | 17.0 ± 0.9 s⁻¹ |

| K_m | 130 ± 10 µM |

Data from a study on overcoming the inner filter effect in fluorescence-based enzyme kinetics.[9]

Table 3: Quantitative Analysis of β-Galactosidase Activity

This table shows the detection range and limit of detection for a ratiometric fluorescent probe used to measure β-galactosidase activity.

| Parameter | Value |

| Quantitative Range | 0–0.1 U mL⁻¹ and 0.2–0.8 U mL⁻¹ |

| Limit of Detection (LOD) | 0.0054 U mL⁻¹ |

Data from a study on a ratiometric fluorescent probe for β-galactosidase.[10]

Experimental Protocols

Detailed and accurate protocols are essential for reproducible results. Below are methodologies for key fluorometric enzyme assays.

Fluorometric β-Galactosidase Assay

This assay is commonly used as a reporter gene assay in molecular biology.

Materials:

-

β-Galactosidase Assay Buffer

-

Fluorogenic Substrate (e.g., Fluorescein di-β-D-galactopyranoside - FDG)

-

Fluorescein Standard

-

Cell lysate or purified enzyme

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Standards: Create a serial dilution of the fluorescein standard in the assay buffer to generate a standard curve (e.g., 0 to 50 pmol/well).

-

Sample Preparation: Prepare cell lysates or dilute the purified enzyme in ice-cold assay buffer.

-

Reaction Setup:

-

Add 50 µL of each standard to individual wells of the microplate.

-

Add 50 µL of the cell lysate or enzyme solution to other wells.

-

Prepare a master mix of the assay buffer and the fluorogenic substrate.

-

Initiate the reaction by adding 50 µL of the master mix to the sample wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for fluorescein).

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Use the standard curve to determine the concentration of the fluorescent product in each sample. Calculate the enzyme activity, often expressed in units per milligram of protein.

Fluorometric Caspase-3 Assay

This assay is widely used to measure apoptosis or programmed cell death.

Materials:

-

Caspase Assay Buffer

-

Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or (Ac-DEVD)2-R110)

-

Fluorescent Standard (e.g., AMC or R110)

-

Cell lysate from apoptotic and non-apoptotic cells

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Standards: Prepare a standard curve using the fluorescent standard (AMC or R110) in the assay buffer.

-

Sample Preparation: Induce apoptosis in a cell culture. Prepare cell lysates from both induced and uninduced cells using a suitable lysis buffer.

-

Reaction Setup:

-

Add 50 µL of each standard to individual wells.

-

Add 50 µL of cell lysate to other wells.

-

Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.

-

Add 50 µL of the reaction mix to each well containing the cell lysate.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 360/460 nm for AMC; Ex/Em = 496/520 nm for R110).[11]

-

Data Analysis: Calculate the caspase-3 activity by comparing the fluorescence from the apoptotic samples to the non-apoptotic controls, after correcting for background fluorescence. The activity is often expressed as a fold increase over the control.

Fluorometric Monoamine Oxidase (MAO) Assay

This assay is used to measure the activity of MAO, an enzyme involved in neurotransmitter metabolism.

Materials:

-

MAO Assay Buffer

-

Fluorogenic MAO Substrate (e.g., Amplex Red reagent)

-

Horseradish Peroxidase (HRP)

-

MAO-A and MAO-B specific substrates (e.g., p-tyramine)

-

MAO-A and MAO-B specific inhibitors (e.g., clorgyline and pargyline)

-

Purified MAO or tissue homogenate

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents: Prepare a working solution containing the assay buffer, Amplex Red, and HRP.

-

Sample and Control Setup:

-

For total MAO activity, add the sample to the wells.

-

To differentiate between MAO-A and MAO-B, pre-incubate the sample with specific inhibitors (clorgyline for MAO-A, pargyline for MAO-B) before adding the substrate.

-

-

Reaction Initiation: Add the MAO substrate (e.g., p-tyramine) to the working solution and then add this mixture to the wells to start the reaction.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time, protected from light.

-

Measurement: Measure the fluorescence at Ex/Em = 530-560/590 nm.

-

Data Analysis: The MAO activity is proportional to the fluorescence generated. The activity of each isoform can be calculated by subtracting the activity in the presence of the specific inhibitor from the total activity.[12][13]

Mandatory Visualizations

Signaling Pathway: Caspase Activation in Apoptosis

Caption: Caspase activation signaling pathways in apoptosis.

Experimental Workflow: High-Throughput Fluorometric Enzyme Screening

Caption: High-throughput screening workflow for enzyme inhibitors.

Logical Relationship: Components of a Fluorometric Enzyme Assay

Caption: Logical relationships of fluorometric assay components.

References

- 1. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. mdpi.com [mdpi.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 6. Fluorescein Performance Data | Technical Note 179 [denovix.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A ratiometric fluorescent probe for the detection of β-galactosidase and its application - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00739D [pubs.rsc.org]

- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Apoptosis Using the Ac-DEVD-AMC Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases). Among them, caspase-3 is a critical executioner caspase, activated by both intrinsic and extrinsic apoptotic pathways.[1] Its activation leads to the cleavage of a plethora of cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis.[2]

The fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin) is a highly specific substrate for caspase-3 and the closely related caspase-7.[3][4] The assay principle is based on the enzymatic cleavage of the DEVD tetrapeptide sequence by active caspase-3/7, which liberates the fluorescent aminomethylcoumarin (AMC) group. The resulting fluorescence can be readily measured using a spectrofluorometer or a fluorescence microplate reader, providing a quantitative measure of caspase-3/7 activity.[5][6] This assay is particularly well-suited for high-throughput screening (HTS) to identify compounds that either induce or inhibit apoptosis by modulating caspase-3 activity.[7]

Principle of the this compound Assay

The this compound assay relies on the substrate specificity of caspase-3. The synthetic tetrapeptide DEVD is derived from the cleavage site of one of caspase-3's key substrates, poly(ADP-ribose) polymerase (PARP).[4] In its intact form, the this compound substrate is non-fluorescent. Upon cleavage by active caspase-3 between the aspartic acid (D) and AMC moieties, the free AMC molecule is released. Free AMC exhibits strong fluorescence when excited at approximately 340-380 nm, with an emission maximum around 440-460 nm.[4][8] The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3 in the sample, allowing for the quantification of enzyme activity.

Signaling Pathway

Caption: Caspase-3 activation pathway and the mechanism of this compound cleavage.

Experimental Protocols

This protocol is designed for a high-throughput screening format using 96- or 384-well microplates.

Materials and Reagents

-

Cells: Adherent or suspension cells of interest.

-

Cell Culture Medium: Appropriate for the cell line used.

-

Test Compounds: Library of compounds to be screened, dissolved in DMSO.

-

Positive Control: A known apoptosis inducer (e.g., Staurosporine, Etoposide) or purified active Caspase-3.

-

Negative Control: Vehicle (e.g., DMSO).

-

This compound Substrate: Lyophilized powder, to be reconstituted in DMSO to a stock concentration of 1-10 mM.[4] Store at -20°C.

-

Ac-DEVD-CHO (Caspase-3 Inhibitor): Optional, for assay validation. Reconstitute in DMSO.[9]

-

Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi.[9] Store at 4°C.

-

2X Protease Assay Buffer: 40 mM HEPES (pH 7.5), 20% Glycerol, 4 mM DTT.[3] Store at 4°C.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Microplates: Black, clear-bottom 96- or 384-well plates suitable for fluorescence measurements.

-

Fluorescence Microplate Reader: With excitation at ~380 nm and emission at ~460 nm.

High-Throughput Screening Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Caspase-3 Assay Kit [bdbiosciences.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A High Throughput Apoptosis Assay using 3D Cultured Cells [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. bdbiosciences.com [bdbiosciences.com]

Measuring Caspase-3 Activity in Primary Neurons with Ac-DEVD-AMC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a key executioner caspase, plays a pivotal role in the apoptotic signaling cascade in neurons.[1][2][3] Its activation is a critical event in neuronal programmed cell death, which is implicated in various neurodegenerative diseases and brain injuries.[2][4][5] Therefore, the accurate measurement of caspase-3 activity is essential for neuroscience research and the development of novel neuroprotective therapeutics. This document provides detailed application notes and protocols for measuring caspase-3 activity in primary neurons using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).

The assay is based on the proteolytic cleavage of the this compound substrate by active caspase-3.[6][7] This cleavage releases the fluorescent moiety, 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.

Signaling Pathway of Caspase-3 Activation in Apoptosis

The activation of caspase-3 is a central event in the apoptotic pathway, which can be initiated through two main routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.

Experimental Protocols

Materials and Reagents

-

Primary neuronal cell culture

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[7]

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[6]

-

This compound substrate (e.g., 10 mM stock in DMSO)[6]

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, 2 mM stock in DMSO) for negative controls[6]

-

7-Amino-4-methylcoumarin (AMC) standard (e.g., 1 mM stock in DMSO) for standard curve[6]

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader with excitation at 360-380 nm and emission at 440-460 nm[6][7]

Experimental Workflow

The general workflow for the caspase-3 activity assay involves cell treatment, cell lysis, incubation with the fluorogenic substrate, and measurement of the fluorescent signal.

Caption: Experimental workflow for measuring caspase-3 activity.

Detailed Protocol

1. Preparation of Primary Neuronal Cultures and Induction of Apoptosis

-

Culture primary neurons on appropriate plates (e.g., 96-well plates) to the desired confluency. For detailed protocols on primary neuron culture, refer to established methods.[8]

-

Treat the neurons with an apoptosis-inducing agent (e.g., 1 µM staurosporine) for a predetermined duration (e.g., 4-6 hours). Include an untreated control group.[6]

2. Preparation of Cell Lysates

-

For adherent primary neurons, carefully aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 25-50 µL for a 96-well plate).[6]

-

Incubate the plate on ice for 15-20 minutes.[6]

-

Collect the cell lysates and transfer them to microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[6]

-

Transfer the supernatant (containing the cytosolic extract) to fresh, pre-chilled tubes.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase-3 activity.

3. Caspase-3 Activity Assay

-

In a 96-well black microplate, add 5-50 µg of protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.

-

Prepare the following controls:

-

Blank: 50 µL of Assay Buffer without cell lysate.

-

Negative Control: Cell lysate from untreated neurons.

-

Inhibitor Control: Cell lysate from treated neurons pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO at a final concentration of 20 µM) for 10-15 minutes before adding the substrate.

-

-

Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.

-

Add 50 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[6][7][9]

4. Preparation of AMC Standard Curve

-

Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0, 1, 2.5, 5, 7.5, 10 µM).

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

Measure the fluorescence of the standards at the same settings used for the experimental samples.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

Data Presentation

The quantitative data from the caspase-3 activity assay should be presented in a clear and organized manner.

Table 1: AMC Standard Curve Data

| AMC Concentration (µM) | Fluorescence Units (RFU) |

| 0 | 150 |

| 1 | 850 |

| 2.5 | 2100 |

| 5 | 4250 |

| 7.5 | 6300 |

| 10 | 8400 |

Table 2: Caspase-3 Activity in Primary Neurons

| Sample | Protein (µg) | Raw Fluorescence (RFU) | Net Fluorescence (RFU) | Caspase-3 Activity (pmol AMC/min/mg protein) |

| Blank | 0 | 150 | 0 | 0 |

| Untreated Neurons | 50 | 350 | 200 | Value |

| Staurosporine-treated Neurons | 50 | 2500 | 2350 | Value |

| Inhibitor Control | 50 | 400 | 250 | Value |

Note: The final caspase-3 activity is calculated from the net fluorescence using the AMC standard curve and normalized to the amount of protein and incubation time.

Conclusion

The this compound-based fluorometric assay is a sensitive and reliable method for quantifying caspase-3 activity in primary neurons. Adherence to the detailed protocols and proper data analysis are crucial for obtaining accurate and reproducible results. This assay is an invaluable tool for studying the mechanisms of neuronal apoptosis and for screening potential neuroprotective compounds in drug discovery and development.

References

- 1. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase 3 - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 9. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Ac-DEVD-AMC Staining in Flow Cytometry Analysis of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The detection of active caspase-3 is therefore a reliable indicator of apoptosis.

Ac-DEVD-AMC is a highly specific and sensitive fluorogenic substrate for caspase-3 and the closely related caspase-7.[3][4][5] The substrate consists of a four-amino-acid peptide (DEVD) sequence, which is the recognition site for caspase-3, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the this compound substrate is non-fluorescent. However, upon cleavage by active caspase-3/7, the AMC moiety is liberated and emits a bright blue fluorescence when excited by ultraviolet (UV) light.[3][4][6][7] This provides a direct measure of caspase-3/7 activity. When coupled with flow cytometry, this assay allows for the rapid and quantitative analysis of apoptosis in individual cells within a heterogeneous population.

Principle of the Assay

The this compound assay for flow cytometry is based on the passive diffusion of the cell-permeable substrate into cells. In apoptotic cells with active caspase-3, the substrate is cleaved, releasing free AMC which is retained within the cell and produces a fluorescent signal. Non-apoptotic cells with inactive caspase-3 do not cleave the substrate and therefore exhibit minimal fluorescence. Flow cytometry is then used to measure the fluorescence intensity of individual cells, allowing for the identification and quantification of the apoptotic cell population.

Data Presentation

The following table summarizes representative quantitative data obtained from an this compound staining experiment analyzed by flow cytometry. In this example, Jurkat cells were treated with an apoptosis-inducing agent (e.g., Staurosporine) and compared to an untreated control group.

| Cell Population | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Apoptotic Cells (%) |

| Jurkat Cells | Untreated Control | 50 ± 10 | < 5% |

| Jurkat Cells | Apoptosis Inducer | 850 ± 120 | > 80% |

| Jurkat Cells | Apoptosis Inducer + Caspase-3 Inhibitor (Ac-DEVD-CHO) | 75 ± 15 | < 10% |

Note: Values are representative and will vary depending on the cell type, apoptosis inducer, and experimental conditions.

Signaling Pathway

The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the simplified signaling cascade leading to caspase-3 activation.

Experimental Workflow

The following diagram outlines the general workflow for this compound staining and subsequent flow cytometry analysis.

Experimental Protocols

Materials Required:

-

This compound substrate (store at -20°C, protected from light)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 0.1% CHAPS, 2 mM EDTA, and 5 mM DTT)

-

FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Cell culture medium appropriate for your cells

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control (optional)

-

Suspension or adherent cells

-

Flow cytometer with a UV laser for excitation and appropriate emission filters

Protocol:

1. Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve the this compound powder in DMSO to a final concentration of 10 mM.[8] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

1x Assay Buffer: Prepare the assay buffer as described in the materials list. The composition may need to be optimized for your specific cell type.

-

Working Solution of this compound (2X): On the day of the experiment, dilute the 10 mM stock solution of this compound in 1x Assay Buffer to a 2X working concentration (e.g., 20 µM, final concentration will be 10 µM).

2. Cell Preparation and Apoptosis Induction:

-

Culture cells to the desired density.

-

Induce apoptosis in your experimental samples by treating the cells with an appropriate apoptosis-inducing agent and for a predetermined time. Include an untreated control group. For an inhibitor control, pre-incubate cells with a caspase-3 inhibitor like Ac-DEVD-CHO before adding the apoptosis inducer.

-

For suspension cells: Gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

For adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping. Collect the cells by centrifugation.

3. Staining Procedure:

-

Wash the cell pellets once with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of 1x Assay Buffer.

-

Add 100 µL of the 2X this compound working solution to each sample. This will result in a final volume of 200 µL and the desired final substrate concentration.

-

Gently mix and incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may need to be determined empirically.

-

(Optional) After incubation, you can wash the cells with 1x Assay Buffer to remove excess substrate. Centrifuge and resuspend the cell pellet in FACS buffer. This step may reduce background fluorescence.

-

Resuspend the final cell pellet in an appropriate volume of FACS Buffer (e.g., 300-500 µL) for flow cytometry analysis. Keep the cells on ice and protected from light until analysis.

4. Flow Cytometry Analysis:

-

Set up the flow cytometer with a UV laser for excitation (around 360-380 nm) and a blue emission filter (around 440-460 nm).[3][4][7]

-

Use the unstained and untreated cell samples to set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and to set the baseline fluorescence.

-

Acquire data for all samples.

-

Analyze the data to determine the percentage of AMC-positive (apoptotic) cells and the mean fluorescence intensity of the populations.

Important Considerations:

-

Cell Permeability: The this compound substrate is generally cell-permeable, but efficiency can vary between cell types. Optimization of incubation time and substrate concentration may be necessary.

-

Controls: Always include positive (apoptosis-induced) and negative (untreated) controls. A caspase inhibitor control can confirm the specificity of the assay.

-

Viability Dye: For more detailed analysis, consider co-staining with a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Light Sensitivity: AMC is light-sensitive. Protect all solutions containing this compound and the stained cells from light as much as possible.

-

Reagent Stability: Prepare fresh working solutions of this compound for each experiment.[4]

By following these detailed protocols and application notes, researchers can effectively utilize this compound staining for the accurate and reliable quantification of apoptosis by flow cytometry. This powerful technique is invaluable for a wide range of applications in basic research and drug development.

References

- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. caspase3 assay [assay-protocol.com]

- 4. stemcell.com [stemcell.com]

- 5. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.aatbio.com [docs.aatbio.com]

Application Note: Measuring Caspase-3 Activation with Ac-DEVD-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation is a key indicator of programmed cell death, making it an important target for research in developmental biology, neurodegenerative disorders, and cancer therapy. The fluorogenic substrate Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a widely used tool for quantifying the activity of caspase-3 and the closely related caspase-7.

The assay principle is based on the specific recognition and cleavage of the DEVD tetrapeptide sequence by activated caspase-3.[1][2] In its intact form, the this compound substrate is weakly fluorescent. Upon cleavage by caspase-3, the 7-amino-4-methylcoumarin (AMC) fluorophore is released.[1] Liberated AMC emits a bright blue fluorescent signal when excited, which can be measured to determine caspase-3 activity.

A Note on Live-Cell Imaging

While the user's query specifies live-cell imaging, it is critical to note that this compound is generally considered to be cell-impermeable. The standard and validated protocols for this substrate require cell lysis to allow the substrate to access the cytosolic caspases.[1][3][4][5] Direct application of this compound to intact, live cells typically yields poor results due to the substrate's inability to efficiently cross the plasma membrane.

For real-time monitoring of caspase-3 activation in live, intact cells, alternative substrates specifically designed for cell permeability and non-toxicity, such as NucView® or other similar reagents, are strongly recommended.[2][4][6][7] These reagents efficiently enter cells and are cleaved during apoptosis to release a fluorescent dye that is retained within the cell.

This document provides the standard, robust protocol for measuring caspase-3 activity from cell lysates using this compound.

Caspase-3 Signaling Pathway

Caspase-3 is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Initiator caspases, such as caspase-9 and caspase-8, respectively, cleave pro-caspase-3 into its active form. Active caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

Caption: Caspase-3 activation via intrinsic and extrinsic pathways.

Experimental Protocols

This protocol details the measurement of caspase-3 activity in cell lysates.

1. Reagent Preparation

Proper preparation of reagents is crucial for successful and reproducible results.

| Reagent | Stock Concentration | Solvent | Storage Temperature | Notes |

| This compound Substrate | 1-10 mM | DMSO | -20°C | Protect from light. Avoid repeated freeze-thaw cycles.[1] |

| Cell Lysis Buffer | 1X | Aqueous | 4°C | See Table 2 for composition. |

| Protease Assay Buffer | 2X or 1X | Aqueous | 4°C | See Table 2 for composition. Add DTT fresh before use.[1] |

| Dithiothreitol (DTT) | 1 M | dH₂O | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Apoptosis Inducer (e.g., Staurosporine) | 1 mM | DMSO | -20°C | Concentration and incubation time are cell-type dependent. |

Table 1: Reagent Preparation and Storage

| Buffer Name | Component | Final Concentration |

| Cell Lysis Buffer (1X) | Tris-HCl or HEPES (pH 7.5) | 10-50 mM |

| NaCl | 130-150 mM | |

| Triton™ X-100 or NP-40 | 0.5-1% (v/v) | |

| Sodium Pyrophosphate | 10 mM | |

| Protease Assay Buffer (1X) | HEPES (pH 7.2-7.5) | 20-100 mM |

| Glycerol or Sucrose | 10% (v/v) | |

| DTT | 2-10 mM (add fresh) |

Table 2: Composition of Key Buffers.[1][2] Note: Optimal buffer composition may vary. Refer to manufacturer's guidelines.

2. Cell Culture and Induction of Apoptosis

-

Cell Seeding: Seed cells (e.g., Jurkat, HeLa) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to a density of 70-80% confluency.

-

Induction: Treat cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine) or vehicle control (e.g., DMSO). Include a non-treated control group.

-

Incubation: Incubate for a predetermined time (e.g., 3-6 hours) at 37°C in a CO₂ incubator. The optimal time should be determined empirically.

-

Harvesting (Suspension Cells): Transfer cells to a conical tube and centrifuge at 600 x g for 5 minutes at 4°C.

-

Harvesting (Adherent Cells): Aspirate the media and gently scrape cells into ice-cold PBS. Transfer to a conical tube and centrifuge as above.

-

Washing: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold PBS, and centrifuge again. Aspirate the supernatant completely.

3. Preparation of Cell Lysate

-

Resuspend the washed cell pellet in 1X ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 2-10 million cells).[1]

-

Incubate on ice for 10-30 minutes with periodic vortexing.

-

Centrifuge the lysate at 10,000-14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is the cell lysate.

-

(Optional) Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize caspase activity later.

4. Caspase-3 Activity Assay

-

Prepare Reaction Mix: In a black, flat-bottom 96-well plate, prepare the reaction by adding components in the following order:

-

50 µL of 2X Protease Assay Buffer (with fresh DTT).

-

X µL of cell lysate (typically 10-50 µg of total protein).

-

Add dH₂O to bring the volume to 95 µL.

-

-

Controls:

-

Negative Control: Use lysate from non-induced cells.

-

Blank Control: Use Cell Lysis Buffer instead of cell lysate to measure background fluorescence of the substrate and buffer.

-

-

Initiate Reaction: Add 5 µL of this compound stock solution (for a final concentration of ~20-50 µM) to each well.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measurement: Measure fluorescence using a fluorescence plate reader.

| Parameter | Wavelength / Setting |

| Excitation Wavelength | 360-380 nm[1][2] |

| Emission Wavelength | 440-460 nm[1][2] |

| Reading Mode | Endpoint or Kinetic |

| Temperature | 37°C (if kinetic) |

| Gain Setting | Adjust to prevent signal saturation from positive controls. |

Table 3: Typical Instrument Settings for AMC Detection

Experimental Workflow

The following diagram outlines the major steps in the caspase-3 activity assay using cell lysates.

Caption: Workflow for Caspase-3 activity assay using cell lysates.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence in blank | 1. Substrate degradation (light exposure, improper storage).2. Contaminated buffer or water. | 1. Use fresh or properly stored aliquots of this compound. Protect from light.2. Use fresh, high-purity reagents and water. Check individual components for fluorescence. |

| No or low signal in apoptotic samples | 1. Inefficient apoptosis induction.2. Insufficient amount of cell lysate.3. Inactive caspases (lysate kept at RT too long, DTT omitted).4. Incorrect filter settings. | 1. Optimize inducer concentration and incubation time. Confirm apoptosis by another method (e.g., Western blot for cleaved PARP).2. Increase the amount of protein lysate per reaction.3. Always keep lysates on ice. Ensure DTT is added fresh to the assay buffer.4. Verify excitation/emission wavelengths are correct for AMC. |

| High signal in non-induced control cells | 1. Spontaneous apoptosis due to over-confluent culture or poor cell health.2. Basal level of caspase activity. | 1. Use healthy, sub-confluent cells for experiments.2. This is expected to some degree. The key is the fold-increase in the induced sample over the control. |

| Inconsistent results between replicates | 1. Pipetting errors.2. Incomplete cell lysis.3. Uneven protein concentration across samples. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure adequate lysis buffer volume and incubation time.3. Normalize activity to protein concentration for each lysate. |

Table 4: Troubleshooting Guide

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. biotium.com [biotium.com]

- 5. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cell-Permeable 99mTc(CO3)-Labeled Fluorogenic Caspase 3 Substrate for Dual-Modality Detection of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting high background fluorescence in Ac-DEVD-AMC assay

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in the Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC) assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background fluorescence in the this compound assay?

High background fluorescence, especially in "blank" (no enzyme/lysate) or "negative control" (uninduced cells) wells, is a frequent issue that can mask the true signal from caspase-3/7 activity. The primary causes are:

-

Substrate Degradation: The this compound substrate is susceptible to spontaneous hydrolysis (autohydrolysis), releasing the fluorophore AMC. This is exacerbated by improper storage, repeated freeze-thaw cycles, and prolonged exposure to light.[1][2]

-

Reagent Contamination: Buffers or water used to prepare reagents may be contaminated with proteases or fluorescent compounds.

-

Assay Buffer Composition: Suboptimal pH or the absence of key components like DTT can contribute to substrate instability and non-specific fluorescence. The assay buffer should be prepared fresh before use.[1]

-

Non-Specific Enzyme Activity: Besides caspase-3/7, other cellular proteases in the cell lysate might cleave the substrate, especially at high lysate concentrations or during long incubation periods.

-

High Basal Caspase Activity: In negative control wells, a high signal can indicate a basal level of apoptosis in the untreated cell population.[1]

Q2: My "blank" wells (assay buffer + substrate only) show high fluorescence. What is the likely cause?

High fluorescence in blank wells almost always points to a problem with the substrate or the assay buffer itself.

-

Degraded Substrate: The most common reason is the autohydrolysis of the this compound substrate. This releases free AMC, which is highly fluorescent.[1][2] Ensure the substrate is stored correctly at -20°C, protected from light, and has not undergone multiple freeze-thaw cycles.[1]

-

Contaminated Buffer: The assay buffer or the DMSO used to dissolve the substrate may be contaminated with fluorescent impurities.

To diagnose this, you can run a quality control test on your substrate using purified active caspase-3 (see Experimental Protocols Section).

Q3: My "negative control" wells (lysate from uninduced cells) have a signal almost as high as my positive control. What should I investigate?

When the negative control signal is high, it suggests either an issue with the cells or the experimental conditions.

-

High Basal Apoptosis: Your untreated cells may have a high intrinsic level of apoptosis. This can be due to cell culture conditions, such as over-confluence or nutrient deprivation.

-

Excessive Cell Lysate: Using too much cell lysate can increase the concentration of non-specific proteases that may cleave the substrate. It is crucial to titrate the amount of cell lysate for your specific experimental system.[1]

-

Sub-optimal Lysis Buffer: The lysis buffer might be inefficiently lysing cells or, conversely, be too harsh, causing the release of interfering components.

-

Long Incubation Time: Extending the incubation time can lead to increased non-specific cleavage of the substrate. An incubation time of 1-2 hours at 37°C is standard, but may require optimization.[1]

Q4: How can I differentiate between true caspase-3/7 activity and non-specific signal?

To confirm that the fluorescence signal is specific to caspase-3/7 activity, you should include a key control:

-

Inhibitor Control: Run a parallel reaction for your positive sample that includes a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO. A significant reduction in fluorescence in the presence of the inhibitor confirms that the signal is due to specific caspase-3/7 activity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background fluorescence.

Caption: Troubleshooting decision tree for high background fluorescence.

Data Presentation: Interpreting Your Results

A proper signal-to-background ratio is critical for reliable data. A ratio of at least 3 to 5-fold for the positive control over the negative control is generally considered acceptable, though higher is better.

| Assay Condition | Representative RFU (Good Assay) | Representative RFU (High Background) | Interpretation |

| Blank (Buffer + Substrate) | < 500 | > 5,000 | High RFU indicates substrate degradation or buffer contamination. |

| Negative Control (Uninduced Lysate) | 500 - 1,500 | > 8,000 | High RFU suggests basal apoptosis or non-specific protease activity. |

| Positive Control (Induced Lysate) | > 15,000 | > 20,000 | Signal may appear strong, but is unreliable if the background is also high. |

| Signal-to-Background Ratio (Positive / Negative) | > 10 | < 3 | A low ratio indicates that the assay window is too narrow for reliable conclusions. |

Note: RFU (Relative Fluorescence Units) values are instrument-dependent. The values above are for illustrative purposes to demonstrate relative differences.

Experimental Protocols

Protocol 1: Quality Control of this compound Substrate

This protocol helps determine if your substrate is degraded by testing it with a known amount of active enzyme.

Materials:

-

Purified, active recombinant caspase-3

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Caspase Assay Buffer (see Protocol 2)

Procedure:

-

Prepare two sets of reactions in a 96-well black plate.

-

Test Reaction: 50 µL Caspase Assay Buffer + 1-2 units of purified caspase-3.

-

Blank Reaction: 50 µL Caspase Assay Buffer (no enzyme).

-

-

Prepare a 2X substrate solution. For a final concentration of 20 µM, dilute your 10 mM stock solution to 40 µM in Caspase Assay Buffer.

-

Add 50 µL of the 2X substrate solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]

Expected Outcome:

-

Good Substrate: The "Test Reaction" will have a very high RFU signal, while the "Blank Reaction" will have a very low RFU signal.

-

Degraded Substrate: Both the "Test Reaction" and the "Blank Reaction" will show high RFU signals, as free AMC is already present.

Protocol 2: Preparation of Standard Caspase Assay Buffer (1X)

This is a commonly used buffer formulation. Always prepare it fresh on the day of the experiment.

Components:

-

20 mM HEPES, pH 7.5

-

10% Glycerol

-

2 mM Dithiothreitol (DTT)[1]

Procedure for 50 mL:

-

To ~40 mL of high-purity water, add 1 mL of 1 M HEPES stock solution.

-

Add 5 mL of 100% glycerol.

-

Adjust the pH to 7.5 using NaOH.

-

Bring the volume to 50 mL with water.

-

Just before use, add 15.4 mg of DTT (or 100 µL of a 1 M DTT stock) and mix until dissolved. DTT is unstable in solution and should be added last.

Signaling Pathway Context

The this compound assay measures the terminal step of the apoptotic cascade, where executioner caspases like caspase-3 and caspase-7 are activated. These caspases cleave numerous cellular substrates, leading to the morphological changes of apoptosis. The assay substrate mimics PARP, a natural substrate for caspase-3.[1]

Caption: Simplified caspase activation pathway leading to AMC fluorescence.

References

Technical Support Center: Optimizing Ac-DEVD-AMC for Caspase-3 Assays

Welcome to our technical support center for optimizing your Ac-DEVD-AMC-based caspase-3 assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results in your research.

Troubleshooting Guide

Encountering issues with your caspase-3 assay? This troubleshooting guide addresses common problems and offers potential solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate Degradation: this compound is light-sensitive and can degrade over time, leading to the release of free AMC. 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent substances. 3. Non-specific Protease Activity: Other proteases in the cell lysate may cleave the substrate. | 1. Aliquot the this compound substrate upon receipt and store it protected from light at -20°C. Avoid repeated freeze-thaw cycles.[1] 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. 3. Include a negative control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-specific cleavage.[2] |

| Low or No Signal | 1. Insufficient Caspase-3 Activity: The cells may not have undergone apoptosis, or the caspase-3 was not activated. 2. Inactive Enzyme: Improper lysate preparation or storage can lead to caspase-3 degradation. 3. Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time. 4. Insufficient Substrate Concentration: The concentration of this compound may be limiting. | 1. Use a positive control for apoptosis induction (e.g., staurosporine, etoposide) to ensure the experimental setup can induce apoptosis.[3] 2. Prepare cell lysates on ice using a lysis buffer containing protease inhibitors (excluding those that inhibit caspases).[4] Store lysates at -80°C in single-use aliquots. 3. Ensure the assay buffer is at the optimal pH (typically 7.2-7.5) and incubate at 37°C for the recommended time (usually 1-2 hours).[1][2] 4. Titrate the this compound concentration to find the optimal level for your specific experimental conditions. |

| High Well-to-Well Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or cell lysates. 2. Uneven Cell Seeding: For adherent cells, uneven distribution in the plate can lead to variability. 3. Temperature Gradients: Inconsistent temperature across the incubation plate. | 1. Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. 2. Ensure a single-cell suspension before seeding and allow cells to settle evenly. 3. Use a water bath or a temperature-controlled incubator to ensure uniform temperature during the assay. |

| Signal Decreases Over Time (Kinetic Assay) | 1. Substrate Depletion: The active caspase-3 has consumed most of the available substrate. 2. Enzyme Instability: Caspase-3 may lose activity over extended incubation periods. | 1. Use a higher initial concentration of this compound or reduce the amount of cell lysate in the reaction. 2. Perform a time-course experiment to determine the linear range of the assay and take measurements within that timeframe. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for a caspase-3 assay?

A1: The optimal concentration of this compound can vary depending on the experimental conditions, including the cell type and the expected level of caspase-3 activity. A common starting point is a final concentration of 20-50 µM.[1][2][5][6] However, it is highly recommended to perform a substrate titration to determine the optimal concentration for your specific system. The Michaelis-Menten constant (Km) for this compound with caspase-3 is approximately 9.7 - 10 µM, so using a concentration several-fold higher than the Km is generally advisable to ensure the reaction rate is not limited by the substrate concentration.[1][7]

Q2: How should I prepare and store the this compound substrate?

A2: this compound is typically supplied as a lyophilized powder. It should be reconstituted in DMSO to create a stock solution (e.g., 1-10 mM).[1][8][9][10] To prevent degradation, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

Q3: What are the appropriate controls for a caspase-3 assay using this compound?

A3: To ensure the validity of your results, it is crucial to include the following controls:

-

Negative Control (Untreated Cells): Lysates from untreated or vehicle-treated cells to establish the basal level of caspase-3 activity.[1]

-

Positive Control (Apoptosis-Induced Cells): Lysates from cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the assay can detect caspase-3 activity.[3]

-

Blank Control (No Lysate): A reaction containing only the assay buffer and the this compound substrate to measure the background fluorescence of the reagents.[1]

-

Inhibitor Control: A reaction with lysate from apoptotic cells that includes a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, to confirm that the measured fluorescence is due to caspase-3 activity.[2]

Q4: What are the recommended excitation and emission wavelengths for detecting the cleaved AMC fluorophore?

A4: The liberated 7-amino-4-methylcoumarin (AMC) can be detected using a spectrofluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[1][2][11]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol describes how to determine the optimal working concentration of this compound for your specific experimental setup.

Materials:

-

Cell lysate from apoptotic (positive control) and non-apoptotic (negative control) cells

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[1]

-

96-well black microplate, suitable for fluorescence measurements

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in Caspase Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 50, 100 µM).

-

In a 96-well plate, add a fixed amount of your apoptotic cell lysate to multiple wells.

-

Add the different concentrations of the diluted this compound substrate to the wells containing the cell lysate.

-

Include a "no lysate" control for each substrate concentration to measure background fluorescence.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

-

Subtract the background fluorescence (no lysate) from the corresponding sample wells.

-